molecular formula C12H11NO4 B1464619 N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide CAS No. 1269442-84-3

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide

Cat. No.: B1464619
CAS No.: 1269442-84-3
M. Wt: 233.22 g/mol
InChI Key: IMOSSUZUUPTURK-UHFFFAOYSA-N
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Description

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydrofuran ring fused with a benzamide group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with tetrahydrofuran-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of p38 MAP kinase, a key enzyme in the inflammatory signaling pathway, thereby reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dioxotetrahydro-3-furanyl)-2-thiophenecarboxamide
  • N-(2,5-Dioxotetrahydro-3-furanyl)-3-thiophenecarboxamide
  • N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide

Uniqueness

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran ring and benzamide group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2,5-dioxooxolan-3-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-2-4-8(5-3-7)11(15)13-9-6-10(14)17-12(9)16/h2-5,9H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOSSUZUUPTURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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